

# physicochemical properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

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## Compound of Interest

**Compound Name:** 3-Amino-5-cyanobenzeneboronic acid hydrochloride

**Cat. No.:** B1519960

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An In-depth Technical Guide to the Physicochemical Properties of **3-Amino-5-cyanobenzeneboronic acid hydrochloride**

**Abstract:** **3-Amino-5-cyanobenzeneboronic acid hydrochloride** is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis, particularly as a versatile building block. A comprehensive understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and interpretation of biological activity. This guide provides an in-depth analysis of its key characteristics, including its chemical identity, solubility, acidity, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the analytical determination of these properties, offering a practical framework for researchers and drug development professionals.

## Chemical Identity and Structural Attributes

**3-Amino-5-cyanobenzeneboronic acid hydrochloride** is an organic compound featuring a benzene ring substituted with an amino group, a cyano group, and a boronic acid moiety. It is typically supplied as its hydrochloride salt to enhance stability and handling. The presence of both a Lewis acidic group (boronic acid) and a Brønsted-Lowry basic group (amino) imparts amphoteric characteristics to the molecule, influencing its behavior in different chemical environments.

Table 1: Core Chemical Identifiers

Property	Value	Source(s)
IUPAC Name	(3-amino-5-cyanophenyl)boronic acid; hydrochloride	<a href="#">[1]</a>
CAS Number	913835-26-4	<a href="#">[1]</a>
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BN <sub>2</sub> O <sub>2</sub> · HCl	<a href="#">[1]</a>
Molecular Weight	198.41 g/mol	<a href="#">[2]</a>
Canonical SMILES	B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	Off-white to white solid/powder	[N/A]
Melting Point	123-125 °C	<a href="#">[2]</a>

(Image of the chemical structure would be placed here)

## Key Physicochemical Properties

The interplay of the electron-withdrawing cyano group and the electron-donating amino group on the phenyl ring, combined with the unique chemistry of the boronic acid, dictates the compound's overall physicochemical profile.

## Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit moderate solubility in aqueous media and polar organic solvents. The protonated amino group enhances water solubility. However, the aromatic ring and the cyano group contribute hydrophobic character, which may limit solubility.

**Expert Insight:** The solubility is a critical parameter for both synthetic reactions and biological assays. For synthetic applications, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (Methanol, Ethanol) are often suitable. For biological screening, initial stock solutions are typically prepared in DMSO, followed by serial dilution in aqueous buffer. It is crucial to note that the solubility of boronic acids can be pH-dependent.

Table 2: Predicted Solubility Profile

Solvent	Predicted Solubility	Rationale
Water	Moderately Soluble	Hydrochloride salt form enhances solubility.
DMSO	Soluble	A common solvent for polar organic compounds. [4]
Methanol/Ethanol	Soluble to Moderately Soluble	Polarity is suitable for dissolving the compound.
Acetonitrile	Slightly Soluble	Less polar than alcohols or DMSO.
Dichloromethane	Poorly Soluble	Non-polar nature is incompatible with the salt form.

## Acidity and pKa

The molecule possesses two ionizable centers: the boronic acid group and the amino group (as its ammonium hydrochloride salt).

- Boronic Acid (pKa<sub>1</sub>): Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.8. [5] The presence of an electron-withdrawing cyano group is expected to lower this pKa, making it a stronger acid. Conversely, the electron-donating amino group would tend to raise it. The net effect will depend on their combined electronic influence. The pKa for arylboronic acids typically falls in the 4-10 range. [6]\*
- Ammonium Group (pKa<sub>2</sub>): The amino group is protonated in the hydrochloride salt form. The pKa of this ammonium group will be analogous to that of a substituted aniline, likely in the range of 3-5.

Expert Insight: Understanding the pKa values is critical for predicting the compound's charge state at a given pH. This influences its binding to biological targets, its membrane permeability, and its reactivity. For example, in Suzuki coupling reactions, a base is required to activate the boronic acid by converting it to the more nucleophilic boronate form.

## Stability and Handling

**Thermal Stability:** The reported melting point of 123-125 °C suggests moderate thermal stability. [2] However, like many complex organic molecules, it is susceptible to decomposition at elevated temperatures. The recommendation to "Keep Cold" for storage underscores the need for thermal precautions. [2] **Chemical Stability:** Boronic acids are known to be susceptible to several degradation pathways:

- **Oxidative Deboronation:** This is a significant metabolic instability pathway where the C-B bond is cleaved by reactive oxygen species. [7][8] The rate of oxidation is pH-dependent and can be significant under physiological conditions.
- **Protodeboronation:** This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is generally slower but can be catalyzed by acids or bases. [7]\* **Boroxine Formation:** Boronic acids can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This can often be reversed by the addition of water.

**Expert Insight:** The electron-withdrawing nature of the cyano group can lend some stability against electrophilic displacement of the boron moiety. [9] However, the compound is noted as potentially hygroscopic, oxidizing, or air-sensitive, and research quantities may be packaged under an inert atmosphere like argon. [1] For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert atmosphere.

## Analytical Characterization

While specific spectra for this exact compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures like 3-aminophenylboronic acid and 3-bromophenylboronic acid. [10][11]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR (in DMSO-d<sub>6</sub>):**
  - **Aromatic Protons:** The three protons on the benzene ring will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and

coupling patterns will be influenced by the electronic effects of all three substituents.

- Amino Protons (NH<sub>2</sub>): A broad singlet, typically in the range of 5.0-6.0 ppm. The exact position is concentration-dependent and the peak will disappear upon D<sub>2</sub>O exchange.
- Boronic Acid Protons (B(OH)<sub>2</sub>): A broad singlet, often in the range of 8.0-8.5 ppm. This peak will also disappear upon D<sub>2</sub>O exchange.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- O-H Stretch: A broad absorption band from the boronic acid hydroxyl groups, typically in the 3200-3400 cm<sup>-1</sup> region.
- N-H Stretch: Two sharp to medium peaks characteristic of a primary amine, appearing in the 3300-3500 cm<sup>-1</sup> range.
- C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group, expected around 2220-2240 cm<sup>-1</sup>.
- C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm<sup>-1</sup> region.
- B-O Stretch: A strong, characteristic absorption band for the boron-oxygen bond, typically found in the 1310-1380 cm<sup>-1</sup> region.

## Mass Spectrometry (MS)

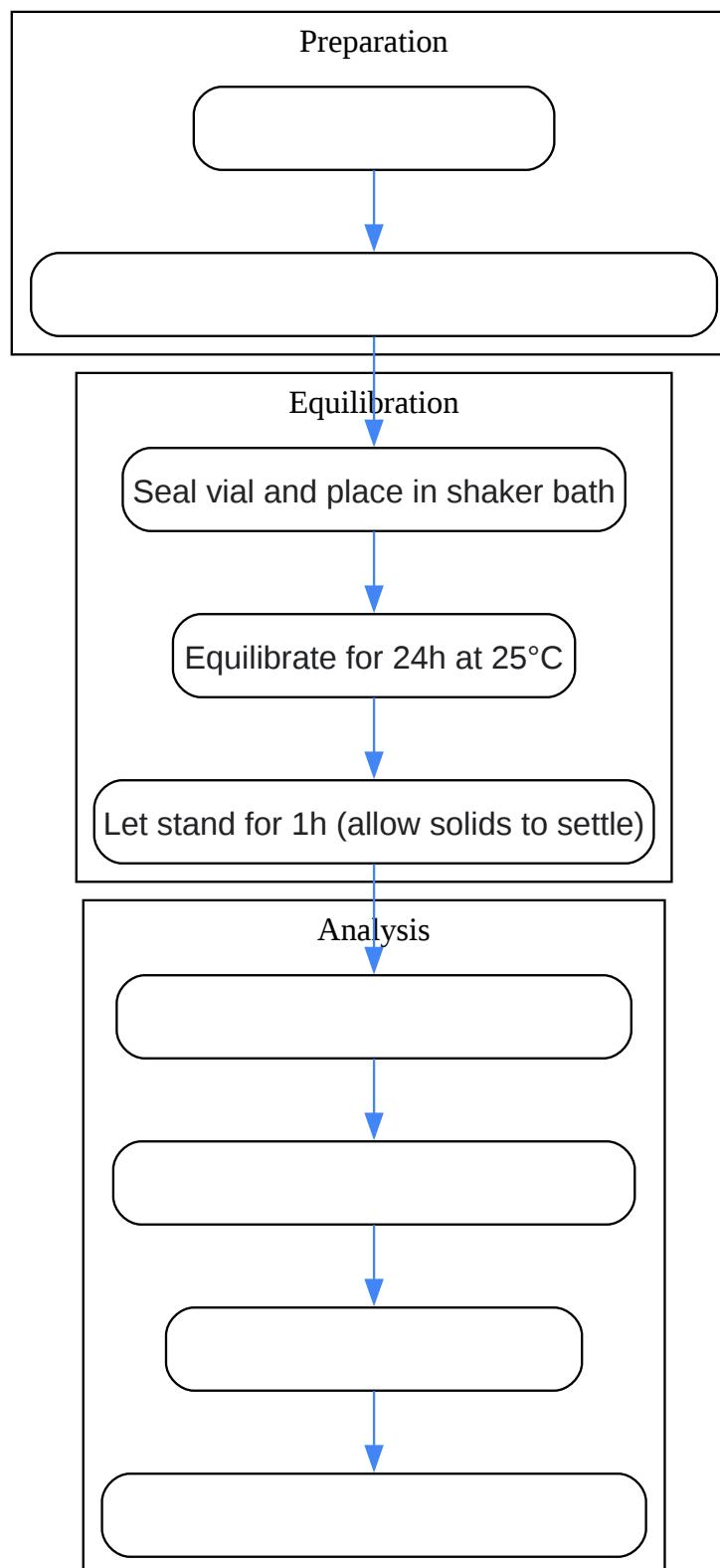
Mass spectrometry would confirm the molecular weight. For the free base (C<sub>7</sub>H<sub>7</sub>BN<sub>2</sub>O<sub>2</sub>), the predicted monoisotopic mass is approximately 162.06 Da. [3] In electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]<sup>+</sup> at m/z ≈ 163.07.

## Standardized Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed.

### Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility.



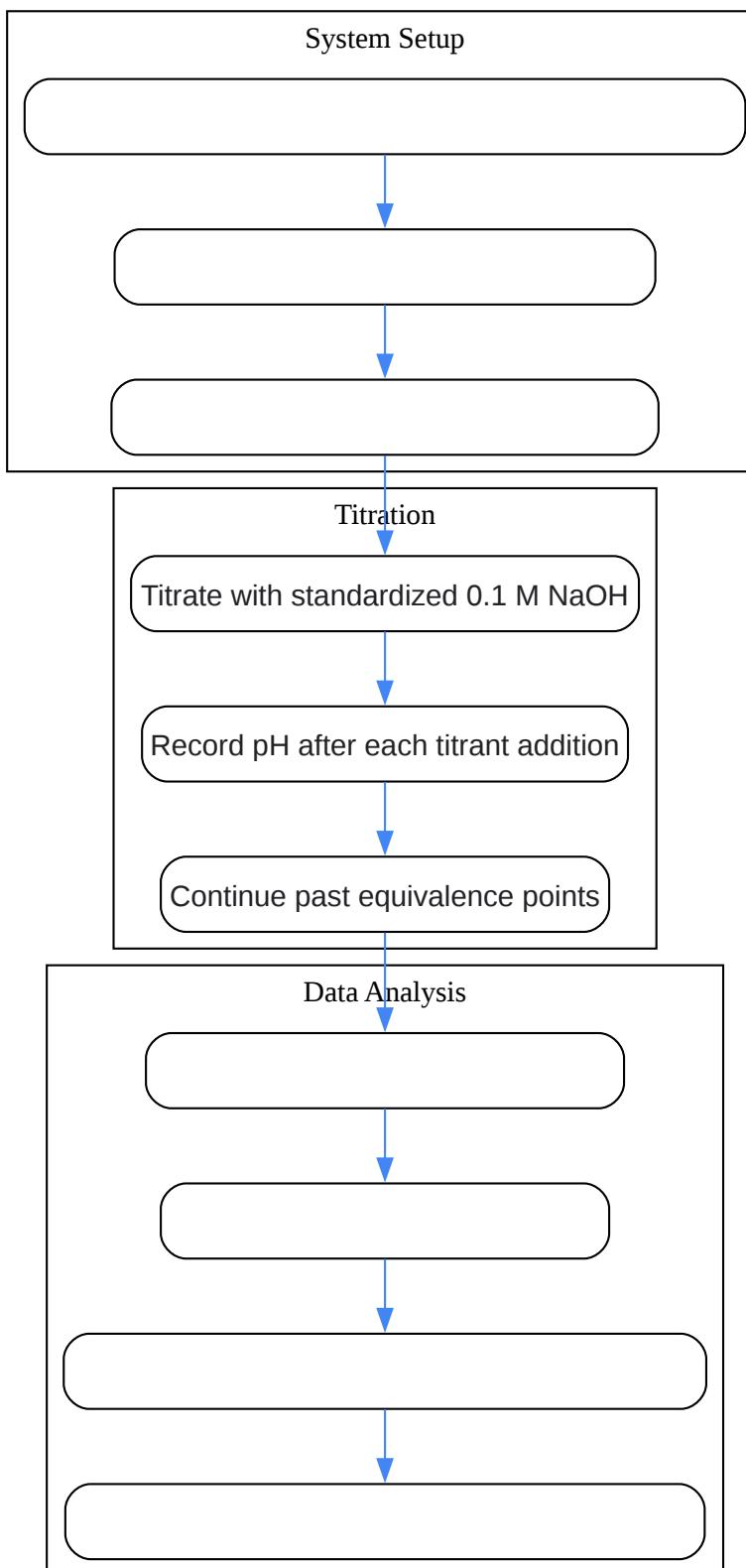
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Caption: Workflow for solubility determination.

- Preparation: Add an excess amount of **3-Amino-5-cyanobenzeneboronic acid hydrochloride** to a glass vial, such that a solid phase remains after equilibration.
- Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled water bath at 25°C. Agitate for 24 hours to ensure equilibrium is reached.
- Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle. Centrifugation can also be used.
- Sampling: Carefully withdraw an aliquot from the clear supernatant.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates.
- Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and quantify its concentration using a validated HPLC-UV method. The resulting concentration is the equilibrium solubility.

## Protocol: Determination of pKa (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant.



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Caption: Workflow for pKa determination.

- **Solution Preparation:** Accurately weigh and dissolve a known amount of the compound to create a solution of known concentration (e.g., 10 mM) in deionized water. A co-solvent like methanol may be required if aqueous solubility is low.
- **System Setup:** Place the solution in a temperature-controlled jacketed beaker at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.
- **Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.
- **Data Recording:** Record the pH of the solution after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the maxima of the first derivative of the titration curve. Two equivalence points are expected, one for the neutralization of the hydrochloride and one for the boronic acid.

## Protocol: Assessment of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on thermal stability. [12][13][14]

- **Instrument Calibration:** Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards (e.g., indium).
- **Sample Preparation:** Accurately weigh 2-5 mg of the compound into an appropriate TGA or DSC pan (e.g., alumina for TGA, hermetically sealed aluminum for DSC).
- **TGA Experimental Conditions:**
  - **Atmosphere:** Nitrogen, at a flow rate of 20-50 mL/min.
  - **Temperature Program:** Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

- TGA Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition ( $T_{onset}$ ) and the temperatures of maximum mass loss rate from the derivative curve (DTG).
- DSC Experimental Conditions:
  - Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.
  - Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 200°C) at a heating rate of 10°C/min.
  - DSC Data Analysis: Record the heat flow. Identify endothermic events like melting (peak onset and maximum) and exothermic events like decomposition.

## Conclusion

**3-Amino-5-cyanobenzeneboronic acid hydrochloride** is a multifaceted building block whose utility is deeply rooted in its physicochemical properties. Its solubility, charge state (governed by its pKa values), and stability are critical parameters that must be understood and controlled for successful application in research and development. This guide provides a foundational understanding of these properties, grounded in established chemical principles, and presents a set of robust analytical protocols for their empirical determination. By leveraging this information, researchers can better anticipate the behavior of this compound, leading to more efficient and reliable outcomes in both synthetic chemistry and drug discovery endeavors.

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